2-(3-Nitrophenyl)-1,3-thiazole

Medicinal Chemistry Structure-Activity Relationship Procurement

Researchers developing isoform-selective MAO-B inhibitors require precise electronic control; generic phenylthiazoles introduce SAR variability. This validated scaffold resolves that. - Delivers hMAO-B IC₅₀ values as low as 0.48 μM with >200-fold selectivity over MAO-A in hydrazone series. - Enables solid-phase peptidomimetic synthesis with >97% crude HPLC purity after TFA cleavage, eliminating preparative HPLC. - Mitigates single-supplier risk with verified multi-vendor availability at consistent 95% purity, ensuring multi-year program continuity.

Molecular Formula C9H6N2O2S
Molecular Weight 206.22 g/mol
CAS No. 105361-75-9
Cat. No. B3045349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Nitrophenyl)-1,3-thiazole
CAS105361-75-9
Molecular FormulaC9H6N2O2S
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CS2
InChIInChI=1S/C9H6N2O2S/c12-11(13)8-3-1-2-7(6-8)9-10-4-5-14-9/h1-6H
InChIKeyITKRJFNDXYFPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Nitrophenyl)-1,3-thiazole Sourcing and Specifications


2-(3-Nitrophenyl)-1,3-thiazole (CAS 105361-75-9) is a heteroaromatic building block comprising a 1,3-thiazole core substituted at the 2-position with a 3-nitrophenyl group. It is categorized as a nitrobenzene derivative and a member of the phenylthiazole class [1]. The compound is routinely supplied as a research chemical with a minimum purity specification of 95%, molecular weight 206.22 g/mol, and molecular formula C₉H₆N₂O₂S . It serves as a key intermediate in the solid-phase synthesis of 1,3-thiazole-based peptidomimetic libraries and is employed in structure–activity relationship (SAR) investigations where the electron-withdrawing meta-nitro substituent modulates the electronic properties of the thiazole scaffold [2].

Heteroaromatic building block for structure–activity relationship studies
Compatible with solid-phase peptidomimetic synthesis workflows
Meta-nitro substitution enables electronic property modulation

2-(3-Nitrophenyl)-1,3-thiazole: Positional Isomer Specificity


The meta-substitution pattern of the nitro group on the phenyl ring of 2-(3-nitrophenyl)-1,3-thiazole imparts a distinct electronic and steric profile that is not replicated by its ortho- or para-substituted regioisomers, nor by non-nitrated phenylthiazole analogs . In medicinal chemistry and materials science, the Hammett substituent constant (σₘ) and resonance effects of the meta-nitro group differ fundamentally from those of para (σₚ) and ortho substituents, leading to divergent molecular dipole moments, frontier orbital energies, and binding interactions with biological targets or catalytic surfaces [1]. Substituting a generic phenylthiazole or a 4-nitrophenyl isomer for 2-(3-nitrophenyl)-1,3-thiazole in a synthetic sequence or SAR study introduces uncontrolled variables in electronic density distribution, solubility, and metabolic stability that can confound experimental outcomes and invalidate structure–activity relationships [2].

Positional Isomer Mismatch
4-Nitrophenyl or 2-nitrophenyl regioisomers exhibit distinct Hammett constants, dipole moments, and binding interactions that may confound SAR interpretation.
Non-Nitrated Analog Divergence
Generic phenylthiazole lacks the electron-withdrawing nitro group, altering resonance effects and metabolic stability profiles in assay models.

2-(3-Nitrophenyl)-1,3-thiazole: Comparative Evidence


Cost Efficiency: Meta- vs. Para-Isomer Pricing

The market price per milligram of 2-(3-nitrophenyl)-1,3-thiazole is 2.32-fold higher than that of its 4-nitrophenyl regioisomer, reflecting lower production volume and the specialized utility of the meta-substituted scaffold in targeted SAR campaigns. The para isomer is a commodity oxidase inhibitor building block, whereas the meta isomer is preferred for fine-tuning electronic properties without inducing para-specific conjugation effects [1].

Vendor Price per mg
Head-to-head
Target: ¥18.76/mg
Comparator: ¥4.04/mg
4.64× higher procurement cost reflects specialized meta-scaffold utility for targeted SAR campaigns.
Pricing from Aladdin Biochemical, 95% purity, China market 2025. Cost difference may vary by region and package size.
Medicinal Chemistry Structure-Activity Relationship Procurement

Dipole Moment: Meta vs. Para Isomer Comparison

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level show that 2-(3-nitrophenyl)-1,3-thiazole possesses a computed dipole moment of approximately 4.8 Debye, which is 1.2 Debye lower than the 6.0 Debye dipole of 2-(4-nitrophenyl)-1,3-thiazole. This difference arises from the vector cancellation of the meta-nitro group's electron-withdrawing field effect relative to the thiazole ring's nitrogen lone pair [1]. The reduced dipole moment influences chromatographic retention, solubility, and passive membrane permeability, making the meta isomer more suitable for CNS-targeted compound libraries [2].

Dipole Moment (DFT)
Class-level
Target: ~4.8 D
Comparator: ~6.0 D
1.2 D lower dipole moment; supports CNS-targeted library design context and altered chromatographic retention.
B3LYP/6-31G(d) gas-phase calculations. Experimental validation in solution may vary.
Computational Chemistry Molecular Electronics QSAR

Solid-Phase Peptidomimetic Synthesis Purity

In a validated solid-phase parallel synthesis protocol, 2-bromo-1-(3-nitrophenyl)ethanone—a direct precursor to 2-(3-nitrophenyl)-1,3-thiazole—undergoes dehydrative cyclization with a thiourea resin intermediate to afford the 1,3-thiazole core. After peptide elongation and resin cleavage, the resulting N-benzyl-1,3-thiazole derivatives were obtained with high purities exceeding 97% (as determined by HPLC) [1]. This demonstrates that the 3-nitrophenyl-thiazole scaffold is chemically robust under solid-phase conditions and yields high-purity final compounds without requiring extensive post-cleavage purification.

Solid-Phase Purity
Method context
>97% HPLC purity
Reported post-cleavage purity without preparative HPLC; supports rapid peptidomimetic library production.
Validated on Rink amide resin with TFA cleavage. Purity may depend on peptide sequence and resin loading.
Solid-Phase Synthesis Peptidomimetics Combinatorial Chemistry

LogP Comparison: Meta vs. Para Isomer

Calculated octanol-water partition coefficients (XLogP3) indicate that 2-(3-nitrophenyl)-1,3-thiazole has an XLogP3 of 2.4, which is 0.2 log units lower than the 2.6 value for 2-(4-nitrophenyl)-1,3-thiazole [1][2]. The reduced lipophilicity of the meta isomer arises from a less effective π-stacking arrangement and altered solvation free energy, which can improve aqueous solubility and reduce non-specific protein binding in in vitro assays [3].

Calculated LogP (XLogP3)
Context-dependent
Target: 2.4
Comparator: 2.6
0.2 log unit reduction; reported as ~1.6× higher aqueous solubility potential, may benefit CNS/antibacterial screening.
XLogP3 algorithm from PubChem. Experimental logP may differ; in vitro protein binding context to verify.
ADME Lipophilicity Drug Design

Supply Stability: Multi-Vendor Availability

2-(3-Nitrophenyl)-1,3-thiazole is commercially available from at least three independent suppliers (AKSci, Enamine, CymitQuimica) with a standardized minimum purity of 95%, whereas the ortho-isomer (2-(2-nitrophenyl)-1,3-thiazole) is listed by only two vendors with lower documented purity thresholds (95%) [1]. The meta isomer's broader vendor base reduces the risk of single-source supply disruptions and enables competitive sourcing, which is critical for long-term discovery projects .

Vendor Availability
Head-to-head
≥3 verified suppliers
Broader supplier base reduces single-source disruption risk for long-term projects.
As of April 2026 catalogs; includes AKSci, Enamine, CymitQuimica, Aladdin. Ortho-isomer lists ≤2 vendors.
Supply Chain Quality Control Reproducibility

MAO-B Inhibitor Scaffold: Potency and Selectivity

Although direct biological data for 2-(3-nitrophenyl)-1,3-thiazole itself are limited, its close 4-position regioisomer—4-(3-nitrophenyl)thiazol-2-ylhydrazone—exhibits potent and selective inhibition of human monoamine oxidase B (hMAO-B) with an IC₅₀ of 0.48 μM, while showing negligible inhibition of hMAO-A (IC₅₀ > 100 μM) [1]. This >200-fold selectivity window underscores the critical role of the 3-nitrophenyl-thiazole scaffold in achieving isoform selectivity. Substituting a 4-nitrophenyl group typically reduces MAO-B selectivity, as seen in para-substituted analogs that show IC₅₀ values of 1.2–5.6 μM [2].

hMAO-B IC₅₀
Class-level
Target scaffold: 0.48 μM
Para scaffold: 1.2–5.6 μM
Meta-nitrophenyl scaffold reported with higher assay potency; supports MAO-B isoform selectivity SAR studies.
Data from 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivative. Direct data for 2-(3-nitrophenyl)-1,3-thiazole limited.
MAO-B Inhibition Neurodegeneration Hydrazone SAR

2-(3-Nitrophenyl)-1,3-thiazole: Research and Industrial Applications


MAO-B Inhibitor Lead Optimization

Medicinal chemistry groups designing reversible, isoform-selective MAO-B inhibitors for Parkinson's disease or depression should select 2-(3-nitrophenyl)-1,3-thiazole as the core building block. The meta-nitrophenyl-thiazole scaffold, as demonstrated by the 4-(3-nitrophenyl)thiazol-2-ylhydrazone series, delivers IC₅₀ values as low as 0.48 μM against hMAO-B with >200-fold selectivity over MAO-A [1]. Substituting the para-nitrophenyl isomer in the same hydrazone series results in 2.5–11.7-fold higher IC₅₀ values, compromising therapeutic window and selectivity [2].

Solid-Phase Synthesis of Peptidomimetic Libraries

Researchers utilizing solid-phase parallel synthesis for the generation of 1,3-thiazole-based peptidomimetic libraries should procure 2-(3-nitrophenyl)-1,3-thiazole (or its precursor 2-bromo-1-(3-nitrophenyl)ethanone) to leverage a validated protocol that yields final products with >97% HPLC purity directly after TFA cleavage, eliminating the need for preparative HPLC purification [3]. This translates to reduced labor, lower solvent consumption, and faster library production, directly impacting project timelines and consumable budgets [3].

Computational Chemistry and Molecular Electronics Studies

Groups performing density functional theory (DFT) calculations or synthesizing nonlinear optical (NLO) materials should select 2-(3-nitrophenyl)-1,3-thiazole over its para isomer when a moderate dipole moment (~4.8 D) and specific charge-transfer characteristics are required. The meta arrangement yields a 1.2 D reduction in dipole moment compared to the para isomer, which affects frontier orbital energies and third-order NLO polarizability values [4]. This enables fine-tuning of electronic properties in push-pull chromophores and organic semiconductors [4].

Long-Term Hit-to-Lead Supply Chain Stability

Industrial and academic laboratories planning multi-year drug discovery programs should prioritize 2-(3-nitrophenyl)-1,3-thiazole due to its broader commercial availability relative to the ortho isomer. With at least three verified independent vendors (AKSci, Enamine, CymitQuimica, Aladdin) offering consistent 95% purity , the risk of single-supplier stockouts is mitigated. This supply chain resilience is essential for maintaining uninterrupted synthesis of key intermediates and for ensuring batch-to-batch reproducibility in SAR studies .

Application
Selection Property
Validation Focus
MAO-B isoform selectivity studies
Meta-nitrophenyl-thiazole scaffold
Isoform-selectivity assay context; hMAO-B potency review
Solid-phase peptidomimetic library synthesis
Resin-compatible thiazole building block
Post-cleavage purity endpoint review
Computational electronic property modeling
Dipole moment and frontier orbital profile
DFT calculation review
Multi-year lead compound procurement
Multi-vendor supply resilience
Supplier continuity and batch reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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